REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[N:8][CH:7]=[CH:6]2)=C.C[OH:14]>C(Cl)Cl>[CH:9]1[C:10]2[C:5](=[CH:4][C:3]([CH:1]=[O:14])=[CH:12][CH:11]=2)[CH:6]=[CH:7][N:8]=1
|
Name
|
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C=C2C=CN=CC2=CC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
nitrogen gas was bubbled through the solution for 15 minutes
|
Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
to purge the ozone
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Type
|
ADDITION
|
Details
|
The reaction was then treated with solid sodium bicarbarbonate
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Type
|
TEMPERATURE
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Details
|
(1.5 g) and dimethyl sulfide (3.2 mL, 0.2 mL/mmol of SM) and the mixture was warmed to room temperature
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Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=CC(=CC=C12)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |